molecular formula C23H28O4 B8034687 Benzyl octan-3-yl phthalate

Benzyl octan-3-yl phthalate

Cat. No.: B8034687
M. Wt: 368.5 g/mol
InChI Key: AMJMHZXMMFYORT-UHFFFAOYSA-N
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Description

Benzyl octan-3-yl phthalate is a phthalate ester, a class of synthetic compounds primarily utilized as plasticizers to enhance the flexibility, durability, and longevity of plastics, most notably polyvinyl chloride (PVC) . Phthalates are esters formed from phthalic acid and alcohols, and their specific properties are determined by the structure of the alcohol moiety . As a compound featuring branched alkyl chains, it is expected to share characteristics with other high-molecular-weight phthalates, such as low volatility and a high boiling point, making it suitable for applications requiring resilience at elevated processing temperatures . In research settings, phthalate esters like this compound serve as critical tools for studying polymer science and material stability. Furthermore, investigating the environmental impact and health effects of phthalates is a significant area of toxicological research . Some phthalates are known to act as endocrine-disrupting chemicals (EDCs) and can induce oxidative stress, leading to perturbations in cellular signaling pathways and causing adverse effects in biological models . This compound may be of particular value for comparative toxicological studies against commercial phthalates such as di(2-ethylhexyl) phthalate (DEHP) or butyl benzyl phthalate (BBP) . Hazard Information: Based on the classification of closely related phthalates, this compound is expected to be hazardous. Similar substances are classified as reproductive toxins and are hazardous to aquatic life with long-lasting effects . Intended Use: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic uses, personal use, or any form of human consumption . Researchers should handle this material with appropriate precautions and consult its Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

1-O-benzyl 2-O-octan-3-yl benzene-1,2-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28O4/c1-3-5-7-14-19(4-2)27-23(25)21-16-11-10-15-20(21)22(24)26-17-18-12-8-6-9-13-18/h6,8-13,15-16,19H,3-5,7,14,17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMJMHZXMMFYORT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(CC)OC(=O)C1=CC=CC=C1C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzyl octan-3-yl phthalate typically involves the esterification of phthalic anhydride with benzyl alcohol and octan-3-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as distillation or crystallization to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Benzyl octan-3-yl phthalate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phthalic acid derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require catalysts or specific reagents depending on the desired substitution.

Major Products Formed:

    Oxidation: Phthalic acid derivatives.

    Reduction: Alcohols corresponding to the ester groups.

    Substitution: Various substituted phthalates depending on the substituent introduced.

Scientific Research Applications

Benzyl octan-3-yl phthalate has several applications in scientific research, including:

    Chemistry: Used as a plasticizer in the synthesis of polymers and materials science research.

    Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.

    Medicine: Investigated for its potential impacts on human health, including reproductive and developmental toxicity.

    Industry: Utilized in the production of flexible plastics, coatings, and adhesives.

Mechanism of Action

The mechanism of action of benzyl octan-3-yl phthalate involves its interaction with various molecular targets and pathways. As an endocrine disruptor, it can interfere with hormone synthesis, transport, and metabolism. It binds to nuclear receptors, altering the expression of genes involved in hormone regulation. This disruption can lead to adverse effects on reproductive and developmental processes.

Comparison with Similar Compounds

Phthalates

  • Benzyl butyl phthalate (BBP): Classified as a Category 1B reproductive toxicant with acute and chronic aquatic toxicity (ECHA). Requires strict handling protocols, including PPE and environmental containment .
  • Diisobutyl phthalate: Similar reproductive and developmental toxicity concerns, though specific hazard classifications vary by region. Labeled as hazardous during disposal .

Benzoates

  • Benzyl benzoate: Generally regarded as low toxicity (100% purity) but may cause mild irritation upon exposure. No significant environmental hazards reported .
  • Benzyl acetate: Limited acute toxicity; primary risks include skin/eye irritation. No long-term aquatic toxicity data available .

Environmental Impact

In contrast, benzoates such as benzyl benzoate degrade more rapidly, reducing ecological risks .

Analytical Data on Phthalates

  • BBP in Environmental Matrices: Detected in wine and must analyses, with regulatory limits enforced by organizations like the International Organisation of Vine and Wine (OIV) .
  • Diisobutyl phthalate: Used in polymer production but restricted in consumer products under REACH regulations due to endocrine-disrupting properties .

Benzoates in Industrial Use

  • Benzyl benzoate: Employed as a fixative in perfumes and a miticide in pharmaceuticals. Its stability under moderate conditions makes it preferable to phthalates in certain applications .
  • Benzyl acetate: Utilized in food and cosmetic industries for its fruity odor, with fewer regulatory restrictions compared to phthalates .

Q & A

Q. What synthetic methodologies are recommended for preparing benzyl octan-3-yl phthalate with high purity?

this compound can be synthesized via esterification of phthalic anhydride with benzyl alcohol and 3-octanol under acid catalysis. Key steps include:

  • Catalyst selection : Use p-toluenesulfonic acid (0.5–1.0 mol%) to minimize side reactions.
  • Solvent optimization : Toluene or dichloromethane ensures homogeneity and facilitates azeotropic water removal.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol removes unreacted alcohols and byproducts. Monitor purity via TLC (Rf ~0.5 in 3:7 ethyl acetate/hexane) and confirm via HPLC .

Q. Which analytical techniques are critical for characterizing this compound?

  • Mass spectrometry (MS) : Electron ionization (EI)-MS can confirm molecular weight (e.g., m/z 368.2 [M+H]+) and fragmentation patterns. Cross-reference with databases like NIST MS Data Center (similar to Benzyl butyl phthalate, NIST MS# 70301) .
  • Nuclear Magnetic Resonance (NMR) : 1H NMR (CDCl3) should show signals for benzyl protons (δ 7.3–7.5 ppm), octan-3-yl methyl groups (δ 0.8–1.6 ppm), and phthalate carbonyls (δ 167–170 ppm).
  • HPLC : Use a C18 column (acetonitrile/water, 70:30) with UV detection at 254 nm to verify purity (>98%) .

Q. What are the critical storage conditions to ensure compound stability?

Store in amber glass vials under inert gas (argon) at 2–8°C to prevent hydrolysis and oxidation. Avoid prolonged exposure to light or moisture, which can degrade ester bonds. Conduct stability studies using accelerated aging (40°C/75% RH for 6 months) with periodic HPLC analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported ecotoxicity data for this compound?

Discrepancies often arise from variations in test organisms, exposure routes, or environmental matrices. To address this:

  • Standardize test models : Use Daphnia magna (OECD 202) and zebrafish embryos (OECD 236) for acute aquatic toxicity, ensuring consistent exposure concentrations (e.g., 0.1–10 mg/L).
  • Matrix effects : Analyze bioavailability in sediment vs. water using solid-phase microextraction (SPME).
  • Meta-analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from studies like EPA’s draft evaluations on structurally similar phthalates .

Q. What experimental designs are optimal for assessing endocrine-disruption potential?

  • In vitro assays : Use ERα/ERβ luciferase reporter gene assays (OECD 455) with human breast cancer cells (MCF-7). Include positive controls (e.g., 17β-estradiol) and measure IC50 values.
  • In vivo models : Expose juvenile rats (OECD 407) to 50–500 mg/kg/day doses for 28 days, monitoring serum testosterone and thyroid hormones.
  • Metabolite profiling : Identify hydroxylated metabolites via LC-MS/MS, as metabolic activation can enhance toxicity .

Q. How can researchers validate the environmental persistence of this compound?

  • Biodegradation studies : Perform OECD 301B (CO2 evolution test) under aerobic conditions. A <20% degradation in 28 days classifies it as persistent.
  • Photolysis : Exclude UV wavelengths <290 nm using quartz filters to simulate natural sunlight. Monitor degradation via GC-MS.
  • Sediment adsorption : Measure log Kow (estimated ~5.2) and organic-carbon partition coefficient (Koc) to predict soil binding .

Methodological Challenges and Solutions

Q. How to address low yields in large-scale synthesis?

  • Reactor design : Use a continuous-flow reactor with immobilized lipase (e.g., Candida antarctica) for enzymatic esterification, improving yield to >85%.
  • Solvent-free conditions : Microwave-assisted synthesis (100°C, 300 W) reduces reaction time from 24h to 2h .

Q. What strategies mitigate interference in analytical quantification?

  • Sample cleanup : Employ solid-phase extraction (SPE) with C18 cartridges to remove lipids and proteins from biological matrices.
  • Derivatization : Convert phthalate esters to trimethylsilyl derivatives for enhanced GC-MS sensitivity .

Safety and Compliance

Q. What personal protective equipment (PPE) is essential for handling this compound?

  • Gloves : Nitrile gloves (0.11 mm thickness) resistant to esters.
  • Respirators : Use NIOSH-approved N95 masks if ventilation is inadequate.
  • Eye protection : Goggles with indirect venting to prevent splash contact .

Q. How to dispose of waste containing this compound?

  • Incineration : Treat at >1000°C with alkaline scrubbers to neutralize acidic gases.
  • Regulatory compliance : Follow EPA guidelines for hazardous waste (RCRA D003) and document disposal via manifests .

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